molecular formula C12H15B B1265788 1-Bromo-4-cyclohexylbenzene CAS No. 25109-28-8

1-Bromo-4-cyclohexylbenzene

Cat. No.: B1265788
CAS No.: 25109-28-8
M. Wt: 239.15 g/mol
InChI Key: LVIJLEREXMVRAN-UHFFFAOYSA-N
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Description

1-Bromo-4-cyclohexylbenzene (1-BCH) is an aromatic compound with a number of industrial and scientific applications. It is a colorless liquid with a molecular weight of 191.14 g/mol and a boiling point of 207-208°C. It is also known by its common name, 1-bromocyclohexane, and is used as an intermediate in the synthesis of a variety of compounds.

Scientific Research Applications

Chemical Synthesis and Intermediates

1-Bromo-4-cyclohexylbenzene is utilized in various chemical syntheses and as an intermediate in the production of diverse compounds. For instance, it's involved in the preparation of cyclohexa-1,2,4-triene from 1-bromocyclohexa-1,4-diene, a process that demonstrates its role in the formation of complex organic structures (Christl & Groetsch, 2000). Similarly, its derivatives, such as 1-bromo-2,4-dinitrobenzene, are synthesized for use as intermediates in medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).

Ring Expansion and Molecular Interactions

In another study, this compound was utilized in ring expansion experiments to produce 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, showcasing its potential in expanding molecular structures (Agou et al., 2015). This type of research provides insights into the molecular interactions and transformations that are vital in organic chemistry.

Electrochemical Studies

The compound also finds application in electrochemical studies. For example, research on the electrochemical fluorination of aromatic compounds involved this compound. These studies help in understanding the mechanisms and outcomes of electrochemical reactions, which are essential in various industrial applications (Horio et al., 1996).

Advanced Organic Syntheses

Further, this compound is used in advanced organic synthesis processes. For instance, it's involved in the synthesis of 1-chlorocyclohexenyl-2-aminobenzenes, a novel class of cyclic vinylamines, showcasing its versatility in the creation of new organic compounds (Chakravarthy et al., 2020).

Safety and Hazards

1-Bromo-4-cyclohexylbenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

1-Bromo-4-cyclohexylbenzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is often used as a starting material or intermediate in the synthesis of other organic compounds, such as drugs, dyes, and polymer materials . The compound interacts with various enzymes and proteins during these reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation reactions . These interactions are crucial for the formation of desired products in chemical syntheses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various chemical reactions. One notable reaction is free radical bromination, where the compound undergoes a series of steps involving the formation of a succinimidyl radical and subsequent substitution reactions . These reactions are essential for the compound’s role in organic synthesis and the formation of other organic compounds.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors in its application. The compound is typically stored in sealed, dry conditions at room temperature to maintain its stability Over time, it may undergo degradation, which can affect its efficacy in chemical reactions

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to organic synthesis. The compound interacts with enzymes and cofactors during these reactions, facilitating the formation of desired products

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. Its solubility in organic solvents such as ethanol and dimethylformamide suggests that it can be transported and distributed within cells through these solvents . The compound’s interactions with transporters or binding proteins and its localization or accumulation within cells remain to be studied.

Properties

IUPAC Name

1-bromo-4-cyclohexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Br/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVIJLEREXMVRAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179794
Record name 1-Bromo-4-cyclohexylbenzene
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Molecular Weight

239.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25109-28-8
Record name 1-Bromo-4-cyclohexylbenzene
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Record name 1-Bromo-4-cyclohexylbenzene
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Record name 25109-28-8
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Record name 1-Bromo-4-cyclohexylbenzene
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Record name 1-bromo-4-cyclohexylbenzene
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Synthesis routes and methods

Procedure details

1-Bromo-4-(1-cyclohexen-1-yl)benzene was hydrogenated in an ether ethanol solvent containing 50% HBr using a platinum oxide catalyst to give the desired product, b.p. 121°-126°C/3 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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